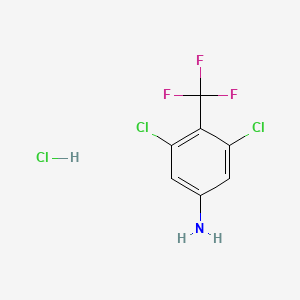

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the benzene ring, along with an aniline group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water

Mécanisme D'action

Target of Action

It is known to be a key intermediate in the synthesis ofHexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, leading to their death or infertility .

Mode of Action

As a key intermediate in the production of hexaflumuron, it likely contributes to the overall mechanism of action of this insecticide .

Biochemical Pathways

Given its role in the synthesis of hexaflumuron, it may indirectly affect the pathways related to chitin synthesis in insects .

Pharmacokinetics

Its physical and chemical properties such as density, boiling point, molecular weight, and logp have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

As a key intermediate in the synthesis of hexaflumuron, it contributes to the overall effects of this insecticide, which include the inhibition of chitin synthesis in target pests, leading to their death or infertility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 3,5-dichloroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group, forming 3,5-dichloro-4-aminobenzene.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Products: Various substituted anilines.

Oxidation Products: Nitro and nitroso derivatives.

Reduction Products: Amines.

Coupling Products: Biaryl compounds.

Applications De Recherche Scientifique

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-(trifluoromethyl)aniline: Similar structure but with one chlorine atom.

4-(Trifluoromethyl)aniline: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

3,5-Dichloroaniline: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

Uniqueness

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties

Activité Biologique

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is a compound with significant biological activity, primarily explored for its antimicrobial and anticancer properties. This article delves into the biological effects of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C7H5Cl2F3N·HCl. The presence of the trifluoromethyl group enhances its lipophilicity and biological potency.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity .

- Minimum Inhibitory Concentrations (MICs) :

- Against Staphylococcus aureus: MIC values ranged from 0.070 to 8.95 μM.

- Against Enterococcus faecalis: MIC values ranged from 4.66 to 35.8 μM.

These findings suggest that the compound is effective against both gram-positive and gram-negative bacteria, comparable to standard antibiotics like ampicillin and isoniazid .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

- In Vitro Studies :

The mechanism underlying the anticancer activity appears to involve:

- Inhibition of DNA replication.

- Induction of apoptosis and autophagy.

- Modulation of cell attachment through focal adhesion kinase (FAK) signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

-

Staphylococcus aureus Inhibition :

A study demonstrated that compounds similar to this compound inhibited the respiratory chain of S. aureus by over 94% at twice the MIC , suggesting a novel mechanism unrelated to traditional antibiotic pathways . -

Cancer Cell Line Studies :

In a comparative study, it was found that derivatives of this compound were able to significantly reduce cell viability in cancerous cell lines while showing minimal toxicity towards normal cells .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N.ClH/c8-4-1-3(13)2-5(9)6(4)7(10,11)12;/h1-2H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHOOXPXZLCDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.